molecular formula C16H14ClN3O5 B5806544 N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide

N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide

Cat. No.: B5806544
M. Wt: 363.75 g/mol
InChI Key: YPDGNGJROLDPNO-UHFFFAOYSA-N
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Description

N’-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide is an organic compound with a complex structure that includes a chlorophenoxy group, a propanoyl group, and a nitrobenzenecarboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide typically involves multiple steps:

    Formation of 3-chlorophenoxypropanoic acid: This can be achieved by reacting 3-chlorophenol with propanoic acid in the presence of a catalyst.

    Conversion to propanoyl chloride: The 3-chlorophenoxypropanoic acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride.

    Formation of the nitrobenzenecarboximidamide: This involves the reaction of 3-nitrobenzoic acid with ammonia or an amine to form the carboximidamide derivative.

    Coupling reaction: Finally, the propanoyl chloride derivative is reacted with the nitrobenzenecarboximidamide in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of N’-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. Safety measures are also implemented to handle the reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N’-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)propionamide: A related compound with similar structural features but lacking the nitrobenzenecarboximidamide group.

    3-nitrobenzoic acid derivatives: Compounds with similar nitrobenzenecarboximidamide groups but different substituents on the aromatic ring.

Uniqueness

N’-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide is unique due to its combination of a chlorophenoxy group, a propanoyl group, and a nitrobenzenecarboximidamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(3-chlorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O5/c1-10(24-14-7-3-5-12(17)9-14)16(21)25-19-15(18)11-4-2-6-13(8-11)20(22)23/h2-10H,1H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDGNGJROLDPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])N)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O/N=C(/C1=CC(=CC=C1)[N+](=O)[O-])\N)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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